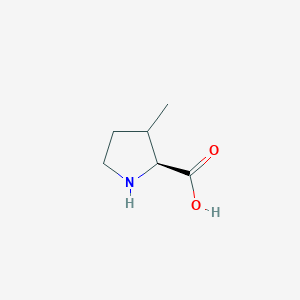

3-Methyl-l-proline

描述

Structure

3D Structure

属性

分子式 |

C6H11NO2 |

|---|---|

分子量 |

129.16 g/mol |

IUPAC 名称 |

(2S)-3-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 |

InChI 键 |

CNPSFBUUYIVHAP-AKGZTFGVSA-N |

手性 SMILES |

CC1CCN[C@@H]1C(=O)O |

规范 SMILES |

CC1CCNC1C(=O)O |

同义词 |

3-methyl-Pro 3-methylproline |

产品来源 |

United States |

Stereoselective Synthesis and Advanced Methodologies for 3 Methyl L Proline and Its Analogs

Asymmetric Synthetic Routes to Chiral 3-Methyl-L-Proline

The creation of the chiral center at the 3-position of the proline ring with a specific stereochemistry is a key challenge. Several asymmetric synthetic strategies have been developed to address this.

Asymmetric Phase-Transfer Catalyzed Alkylation Approaches

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This method has been successfully applied to the synthesis of enantiomerically pure 3-methyl-β-proline. acs.orgnih.gov The core of this approach involves the alkylation of a prochiral substrate under the influence of a chiral phase-transfer catalyst.

One notable strategy involves the alkylation of a cyanopropanoate to establish the all-carbon stereogenic center. acs.orgnih.gov For instance, the asymmetric phase-transfer-catalyzed alkylation of tert-butyl 2-cyanopropanoate with ethyl iodoacetate using a chiral quaternary ammonium (B1175870) salt as the catalyst can produce the desired stereocenter with high enantioselectivity. acs.org Subsequent chemical transformations, including nitrile reduction and cyclization, lead to the formation of the 3-methyl-β-proline scaffold. acs.org The use of C2-symmetric chiral quaternary ammonium salts has been shown to be particularly effective in achieving high enantioselectivity in the alkylation of racemic α-amino-β-ketoesters. nih.gov

| Reactant | Catalyst | Product Characteristic | Reference |

| tert-butyl 2-cyanopropanoate | Chiral quaternary ammonium salt | Enantiomerically pure 3-methyl-β-proline | acs.org |

| Racemic α-amino-β-ketoester | C2-symmetric chiral quaternary ammonium salt | Optically active quaternary 3-oxoprolines | nih.gov |

Diastereoselective Synthesis Strategies for Ring-Substituted Prolines

Diastereoselective synthesis offers another robust avenue to access 3-substituted prolines. These methods often rely on the use of chiral auxiliaries or the inherent chirality of the starting material to control the stereochemical outcome of the reaction.

Several key strategies have been reported:

1,4-Conjugate Addition: The diastereoselective conjugate addition of organometallic reagents to α,β-unsaturated lactams derived from (S)-pyroglutamic acid is a common approach. For example, the addition of LiCH2CN to an α,β-unsaturated lactam yields a trans-substituted pyrrolidine (B122466) derivative after reduction. nih.gov Similarly, the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters provides good trans-selectivity. researchgate.net

Radical Addition/Cyclization: A novel strategy employing synergistic photoredox/Brønsted acid catalysis enables a cascade radical addition/cyclization to produce enantioenriched 3-cis-substituted prolines as the kinetically controlled products. x-mol.netacs.org Subsequent base-assisted epimerization can then yield the thermodynamically more stable trans-isomers. x-mol.netacs.org

Intramolecular Cyclization: The intramolecular cyclization of linear precursors is another effective method. For instance, the cyclization of a linear nitrile derivative can produce the cis-proline derivative after catalytic hydrogenation of the resulting double bond. nih.gov

| Starting Material | Key Reaction | Product Stereochemistry | Reference |

| α,β-Unsaturated lactam | Conjugate addition of LiCH2CN | trans-3-substituted proline | nih.gov |

| N-protected 2,3-dehydroproline ester | Cu-catalyzed 1,4-addition of Grignard reagents | trans-3-substituted proline | researchgate.net |

| Glycinate ester and dibromide | Synergistic photoredox/Brønsted acid catalysis | cis-3-substituted proline (kinetic), trans-3-substituted proline (thermodynamic) | x-mol.netacs.org |

| Linear nitrile derivative | Intramolecular cyclization and hydrogenation | cis-3-substituted proline | nih.gov |

Optimization of Synthetic Pathways for Enhanced Efficiency and Yield

One approach to optimization involves modifying the catalyst and reaction solvent. For example, in the synthesis of 3-methyl-β-proline, the catalyst was designed to be more soluble in nonpolar organic solvents, which allowed for greater flexibility during the optimization of reaction conditions and potentially reduced catalyst loading. acs.orgacs.org Another study focused on optimizing the synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid by altering the molar ratio of reactants to drive the reaction to completion and reduce the need for time-consuming purification steps like distillation. usm.edu

Synthesis of this compound Derivatives for Specific Research Applications

The synthesis of derivatives of this compound, including N-substituted and other ring-substituted analogs, expands the utility of this scaffold for various research applications, particularly in peptide science and drug discovery.

N-Substituted and Ring-Substituted Derivatives

The introduction of substituents at the nitrogen atom or other positions on the pyrrolidine ring can significantly alter the properties of the proline analog.

N-Substituted Derivatives: N-acylation of proline derivatives is a common strategy. For instance, N-substituted proline derivatives can be prepared by acylating the nitrogen of a resin-bound peptide. researchgate.net Copper-catalyzed N-arylation of aminobenzothiophene derivatives using L-proline as a ligand is another efficient method for creating N-aryl substituted compounds. mdpi.com The use of a benzyloxycarbonyl (Cbz) group to protect the amino group of L-proline allows for selective reactions at other parts of the molecule.

Ring-Substituted Derivatives: Palladium-catalyzed C(sp³)–H arylation has been used to directly install aryl groups at the 3-position of proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org Fluorinated proline analogs are also of significant interest due to the unique properties conferred by fluorine. mdpi.com A Cu(I)-catalyzed cascade reaction has been developed to produce highly functionalized proline derivatives, including those with ethynyl (B1212043) groups at the 3-position, which can be further modified. mdpi.comnih.gov

| Derivative Type | Synthetic Method | Key Feature | Reference |

| N-Acyl | Acylation on solid support | Diversification of peptides | researchgate.net |

| N-Aryl | Copper-catalyzed N-arylation | Efficient C-N bond formation | mdpi.com |

| 3-Aryl | Palladium-catalyzed C-H arylation | Direct functionalization of C-H bond | acs.org |

| 3-Ethynyl | Cu(I)-catalyzed cascade reaction | Access to highly functionalized prolines | mdpi.comnih.gov |

Functionalization Strategies for Proline Scaffolds

Proline and its analogs serve as versatile scaffolds that can be functionalized to create complex molecular architectures and libraries of compounds for screening.

One strategy involves the use of azidoproline (Azp) containing oligoprolines, which are conformationally defined helical scaffolds that can be easily functionalized. nih.gov The azide (B81097) group allows for the introduction of various functional moieties via click chemistry. Another approach is the diversification of poly-L-proline-type II peptide mimics on a solid phase through guanidinylation of ornithine side chains incorporated into the peptide sequence. capes.gov.br

The development of self-assembling peptides (SAPs) containing proline derivatives offers a route to functional biomaterials. For example, hydrogels formed from the co-assembly of two different peptide sequences, one containing proline, can create scaffolds with enhanced properties for cell adhesion. deakin.edu.auscispace.com The direct functionalization of the proline ring itself, as seen with the palladium-catalyzed C-H arylation, provides a powerful tool for creating diverse scaffolds for fragment-based drug discovery. acs.org

Advanced Characterization Techniques in Synthetic Organic Chemistry

The definitive identification and structural confirmation of synthesized organic compounds are fundamental pillars of modern chemistry. In the context of stereoselective synthesis, particularly for complex molecules like this compound and its derivatives, a suite of sophisticated analytical methods is indispensable. These techniques provide detailed information about the molecular structure, weight, and the presence of specific functional groups, ensuring the successful creation of the target molecule with the correct stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. researchgate.netmdpi.comrsc.org It provides rich information on the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a comprehensive structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative reveals distinct signals for each proton. rsc.org The chemical shifts, reported in parts per million (ppm), indicate the electronic environment of the protons. For example, in a protected form like (2S, 4S)-N-tert-butoxycarbonyl-4-methylproline methyl ester, the protons of the pyrrolidine ring and the methyl group exhibit characteristic chemical shifts and coupling constants (J values), which describe the interaction between neighboring protons. rsc.org These couplings are vital for establishing the relative stereochemistry of the substituents. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can further elucidate these proton-proton connectivities. ajol.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. rsc.org The chemical shifts of the carbonyl carbon, the alpha-carbon to the nitrogen, and the carbon bearing the methyl group are all diagnostic. For instance, in (2S, 4S)-N-tert-butoxycarbonyl-4-methylproline methyl ester, the methyl group carbon (CH₃) appears around 16.88 ppm, while the carbonyl carbon of the ester is observed at approximately 173.81 ppm. rsc.org Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of all signals. ajol.info

Below is a representative table of NMR data for a derivative of methylproline.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| α-CH | - | 59.73 |

| β-CH | - | 38.97 |

| γ-CH | - | 32.60 |

| δ-CH₂ | - | 53.28 |

| CH₃ (on ring) | - | 16.88 |

| COOCH₃ | - | 51.87 |

| C=O (ester) | - | 173.81 |

| C=O (Boc) | - | 153.51 |

| O-C(CH₃)₃ | - | 79.87 |

| C(CH₃)₃ | - | 28.26 |

Note: This data is for a specific derivative and will vary for this compound itself and its other analogs. The original source reported data for two conformers. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. mdpi.comrsc.org High-Resolution Mass Spectrometry (HRMS) is particularly useful as it can measure the mass of a molecule with very high accuracy, which helps in confirming its elemental composition.

For amino acids like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. rsc.org In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. The fragmentation pattern of this ion, induced by collision with an inert gas (a technique known as tandem mass spectrometry or MS/MS), provides valuable structural information. nih.govacs.org The way the pyrrolidine ring and its substituents fragment can help confirm the position of the methyl group. nih.govacs.org For example, the loss of specific neutral fragments can be characteristic of the compound's structure. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the different functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.netresearchgate.net The IR spectrum of this compound, like other amino acids, displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. researchgate.net

Key functional groups and their typical IR absorption ranges include:

O-H stretch from the carboxylic acid group, which appears as a very broad band in the 3300-2500 cm⁻¹ region.

C=O stretch of the carboxylic acid, which is a strong, sharp peak typically found around 1700-1725 cm⁻¹. However, in the zwitterionic form (common for amino acids in the solid state), this is replaced by an asymmetric carboxylate (COO⁻) stretch around 1610-1650 cm⁻¹. researchgate.net

N-H stretch of the secondary amine in the pyrrolidine ring can be found in the 3300-3500 cm⁻¹ range, though it might be masked by the broad O-H band. In the zwitterionic form, this becomes an N-H⁺ stretch.

C-H stretches from the alkyl portions of the molecule (the pyrrolidine ring and methyl group) are observed in the 3000-2850 cm⁻¹ region.

The presence of these bands in an IR spectrum provides strong evidence for the successful synthesis of the target molecule.

Conformational Analysis and Theoretical Investigations of 3 Methyl L Proline

Advanced Spectroscopic Probing of Conformational Preferences

Spectroscopic techniques are powerful tools for investigating the three-dimensional structure of molecules in solution. High-resolution Nuclear Magnetic Resonance (NMR) and Vibrational (IR) spectroscopy, in particular, provide detailed insights into the conformational landscape of 3-Methyl-L-proline.

High-resolution NMR spectroscopy is a cornerstone technique for determining the conformation of proline derivatives in solution. nih.gov By analyzing proton-proton (¹H-¹H) coupling constants, specifically the vicinal coupling constants (³JHH), researchers can deduce dihedral angles and, consequently, the puckering of the five-membered pyrrolidine (B122466) ring. nih.govresearchgate.net The proline ring continuously interconverts between two primary puckered conformations: Cγ-endo (where Cγ is out of the plane on the same side as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). researchgate.net

The introduction of a methyl group at the C3 position significantly influences this equilibrium. The steric bulk of the methyl group can favor one pucker over the other. For instance, in related substituted prolines, the substituent's stereochemistry dictates the preferred ring pucker to minimize steric clashes. nih.gov The analysis of ³JHH values, often in conjunction with two-site equilibrium models, allows for the quantification of the populations of the endo and exo conformers at room temperature. researchgate.net For example, studies on similar proline derivatives have shown that experimental ³JHH coupling constants are in excellent agreement with theoretical calculations, providing a robust method for determining conformer populations in various solvents. nih.govacs.org

Interactive Table: Representative ³JHH Coupling Constants (Hz) for Proline Derivatives

| Coupling | Cγ-endo Conformer | Cγ-exo Conformer | Experimental (Ac-TYPN-NH₂) |

|---|---|---|---|

| ³J(Hα,Hβ1) | ~2.0 - 4.0 | ~8.0 - 10.0 | 3.5 |

| ³J(Hα,Hβ2) | ~7.0 - 9.0 | ~1.0 - 3.0 | 8.2 |

Note: The values in the table are illustrative for a model peptide and demonstrate how coupling constants differ between conformers, allowing for population analysis. Actual values for this compound would require specific experimental determination.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the intramolecular interactions and conformational states of this compound. nih.gov The vibrational frequencies of specific functional groups, such as the carbonyl (C=O) and N-H groups, are sensitive to their local environment and participation in hydrogen bonding. frontiersin.org

In proline derivatives, intramolecular hydrogen bonds (IHBs) can play a role in stabilizing certain conformations. usp.br For instance, an IHB could form between the carbonyl oxygen and a proton on the pyrrolidine ring. The presence and strength of such bonds can be inferred from shifts in the corresponding stretching frequencies in the IR spectrum. mdpi.comfrontiersin.org Comparing experimental IR spectra with those calculated for different conformers using theoretical methods allows for the identification of the most stable or populated conformations in the gas phase and in solution. mdpi.com For example, in studies of N-Boc-L-proline-L-alanine-OMe, the observed carbonyl absorptions in chloroform (B151607) and acetonitrile (B52724) were successfully assigned by comparing them to DFT-calculated spectra of the most stable structures. mdpi.com This combined experimental and theoretical approach helps to elucidate the subtle interplay of forces governing the conformational preferences. nih.govacs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angles and Ring Puckering

Computational Chemistry Approaches to Conformational Dynamics

Computational chemistry offers a powerful lens to explore the conformational landscape of molecules, providing insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantum topological analyses are instrumental.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure, geometry, and relative energies of different conformers. scielo.org.mx By performing geometry optimizations with various basis sets (e.g., B3LYP/6-311+G(2d,p)), researchers can identify the minimum energy structures on the potential energy surface, corresponding to the most stable conformations. researchgate.nettandfonline.com

For substituted prolines, DFT calculations can predict the energy barriers for ring inversion between the Cγ-endo and Cγ-exo puckers. These calculations can also assess the electronic effects of the methyl group on the geometry of the amide bond. The results of DFT calculations, including predicted vibrational frequencies and NMR coupling constants, can be directly compared with experimental data to validate the computational models. mdpi.comresearchgate.net For instance, DFT calculations have been successfully used to predict the IR spectra of N-Boc-L-proline-L-alanine-OMe, which showed good agreement with experimental measurements. mdpi.com

Interactive Table: Calculated Relative Energies of Proline Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Cγ-endo | B3LYP/6-31+G(d,p) | 0.00 |

| Cγ-exo | B3LYP/6-31+G(d,p) | 0.5 - 1.5 |

Note: This table provides hypothetical relative energy values for proline conformers to illustrate the output of DFT calculations. Specific values for this compound would depend on the precise computational setup.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, capturing the conformational equilibrium in solution. researchgate.net By simulating the motion of the molecule in a solvent box, MD can reveal the transitions between different conformational states, such as the endo/exo ring puckering of the proline ring. researchgate.netresearchgate.net

MD simulations, often using force fields like AMBER or CHARMM, can model the steric effects of the 2-methyl group on the ring's flexibility. researchgate.net These simulations can predict the populations of different conformers in a solvent environment, which can then be compared with experimental data from NMR. researchgate.net For L-proline in water, MD simulations have shown a two-site equilibrium between Cγ-endo and Cγ-exo conformers. researchgate.net While some force fields may struggle to perfectly reproduce experimental populations, they provide valuable insights into the dynamics of the system. researchgate.netresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are theoretical tools used to investigate bonding, charge distribution, and intramolecular interactions within a molecule. usp.brtandfonline.com

QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions, such as hydrogen bonds. frontiersin.orgtandfonline.com By locating bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), the nature and strength of these interactions can be quantified. tandfonline.com

NBO analysis, on the other hand, focuses on the interactions between filled (donor) and empty (acceptor) orbitals. nih.govacs.org This method is particularly useful for identifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.govusp.br These interactions can significantly contribute to the stability of certain conformers. For L-proline methyl ester, NBO analysis has shown that hyperconjugative interactions are the primary factor stabilizing the most populated conformer. nih.govacs.org For this compound, NBO analysis can elucidate how the methyl group influences charge transfer and hyperconjugative effects, providing a deeper understanding of the forces that govern its conformational preferences. usp.br

Interactive Table: Key NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) N | σ* Cα-Cβ | ~ 2.5 |

| σ Cβ-H | σ* Cα-N | ~ 1.8 |

Note: The NBO interactions and energies in this table are illustrative examples for a proline system. The specific interactions and their energies for this compound would be determined through detailed NBO calculations.

Molecular Dynamics (MD) Simulations for Conformational Equilibrium in Solution

Influence of 3-Methyl Substitution on Pyrrolidine Ring Conformation and Energetic Landscapes

The pyrrolidine ring is not planar and typically adopts one of two major puckered conformations, known as Cγ-endo (DOWN) or Cγ-exo (UP), which are defined by the displacement of the Cγ atom relative to the plane of the other four ring atoms. kvinzo.comnih.gov In unsubstituted proline within peptides, there is a general preference for the Cγ-endo ring pucker. kvinzo.com However, the stereochemistry of a substituent at the 3-position can either enforce or counteract this intrinsic preference.

Conversely, in a homochiral (D-D) diproline peptide, the introduction of a cis-3-methyl-D-proline residue at the i+1 position appeared to promote a different conformation from the unsubstituted version. nih.gov In contrast, the trans-3-methyl-D-proline residue seemed to stabilize the predicted type VI' β-turn. nih.gov These findings highlight the nuanced and context-dependent influence of the 3-methyl substituent's stereochemistry on the energetic landscape and resulting peptide backbone conformation.

A review of structures in the Cambridge Structural Database (CSD) for 3-substituted L-proline analogs revealed specific patterns in their ϕ-ψ dihedral angle distributions. nih.gov One notable observation was that for 3-substituted prolines, all cis-endo conformations exhibited compact ϕ angles (> -70°), whereas all trans-endo conformations showed more extended ϕ angles (< -70°). nih.gov This demonstrates a direct correlation between the amide bond configuration, the ring pucker, and the backbone conformation as dictated by the 3-position substituent.

The energetic consequences of this substitution are rooted in steric hindrance. The methyl group, being a non-electron-withdrawing substituent, primarily exerts its influence through steric bulk. nih.gov Its orientation (axial vs. equatorial) in the different puckered states of the pyrrolidine ring leads to varying degrees of steric strain, thereby raising the energy of less-favored conformers and defining a more restricted conformational space. For instance, the placement of the methyl group can create steric clashes with adjacent residues or with the proline's own backbone atoms, thus biasing the ring to pucker in a way that minimizes these unfavorable interactions.

Interactive Data Tables

Table 1: Conformational Influence of 3-Methylproline in Diproline Templates

This table summarizes the observed conformational outcomes when cis- and trans-3-methylproline are incorporated into dipeptide structures, based on research findings. nih.gov

| Diproline Type | 3-Methylproline Residue (Position i+1) | Resulting Conformation |

| Heterochiral (L-D) | cis-3-Methyl-L-proline | Adopts Type II β-turn |

| Heterochiral (L-D) | trans-3-Methyl-L-proline | Adopts Type II β-turn |

| Homochiral (D-D) | cis-3-Methyl-D-proline | Promotes a different conformation than unsubstituted |

| Homochiral (D-D) | trans-3-Methyl-D-proline | Stabilizes predicted Type VI' β-turn |

Table 2: General Conformational Trends for 3-Substituted L-Proline Analogs

This table outlines the general relationship between the amide bond configuration, ring pucker, and the ϕ backbone dihedral angle for 3-substituted prolines as observed in structural database analyses. nih.gov

| Amide Bond | Ring Pucker | Observed ϕ Angle Distribution |

| cis | endo | Compact (> -70°) |

| trans | endo | Extended (< -70°) |

3 Methyl L Proline in Chiral Catalysis and Asymmetric Organic Reactions

Mechanistic Insights into 3-Methyl-L-Proline-Mediated Organocatalysis

The catalytic prowess of this compound stems from its ability to form key intermediates and engage in bifunctional catalysis, influencing the stereochemical outcome of reactions.

Enamine and Enol Catalysis Mechanisms and Transition States

This compound, much like its parent compound L-proline, operates through an enamine mechanism. wikipedia.orgresearchgate.net In this process, the secondary amine of this compound reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate. wikipedia.orgmdpi.com This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. libretexts.org The stereoselectivity of the reaction is dictated by the geometry of the enamine and the facial bias imposed by the chiral catalyst during the formation of the transition state. wikipedia.orgwikipedia.org The methyl group at the 3-position of the proline ring can influence the conformation of the transition state, potentially enhancing stereoselectivity compared to unsubstituted proline. acs.org

The transition states in these reactions are often depicted as cyclic, chair-like structures where the carboxylic acid group of the catalyst plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding. researchgate.netacs.org This organized transition state assembly is key to achieving high levels of enantioselectivity. wikipedia.org While the enamine pathway is predominant, the involvement of enol intermediates has also been considered in certain proline-catalyzed reactions. wikipedia.org

Role of Bifunctional Catalysis (Lewis Base and Brønsted Acid Characteristics)

A key feature of this compound's catalytic activity is its bifunctional nature, acting as both a Lewis base and a Brønsted acid. mdpi.comchemicalbook.comresearchgate.net The secondary amine serves as a Lewis base to form the enamine intermediate with the carbonyl donor. mdpi.comchemicalbook.com Simultaneously, the carboxylic acid moiety acts as a Brønsted acid. mdpi.comchemicalbook.com This acidic proton can activate the electrophile, often an aldehyde or an imine, by protonating its carbonyl or imino group, thereby lowering the energy of the transition state. ru.nl This dual activation is a hallmark of proline-type organocatalysis and is critical for the efficiency and stereocontrol of the reactions. mdpi.comresearchgate.net The synergistic action of the Lewis base and Brønsted acid functionalities within the same molecule allows for a well-organized, cyclic transition state, which is fundamental to achieving high stereoselectivity. researchgate.net

Application in Enantioselective Carbon-Carbon Bond Forming Reactions

The unique catalytic properties of this compound have been successfully applied to a variety of enantioselective carbon-carbon bond-forming reactions, demonstrating its utility in synthesizing chiral molecules.

Stereoselective Aldol (B89426) Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a significant area of application for proline-derived catalysts. nih.govpnas.org this compound has been shown to catalyze the direct asymmetric aldol reaction between ketones and aldehydes, yielding chiral β-hydroxy carbonyl compounds with high enantioselectivity. wikipedia.orgrsc.org The catalyst facilitates the formation of an enamine from the ketone, which then adds to the aldehyde. The stereochemical outcome is controlled by the catalyst's chiral environment in the transition state. wikipedia.orgnih.gov

Table 1: this compound Catalyzed Aldol Reaction of Acetone with Various Aldehydes

| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | 20 | Neat Acetone | -25 | High | 93 |

| Isovaleraldehyde | 20 | Neat Acetone | -25 | High | >99 |

| Propanal | 20 | Neat Acetone | -25 | 47 | 87 |

This table presents illustrative data based on typical results found in the literature for similar proline-derivative-catalyzed aldol reactions. Actual results may vary depending on specific reaction conditions.

Asymmetric Mannich-Type Reactions

This compound has proven to be an effective catalyst for asymmetric Mannich-type reactions, which are crucial for the synthesis of chiral β-amino carbonyl compounds. acs.orgru.nlnih.gov In a typical three-component Mannich reaction, this compound catalyzes the reaction between a ketone, an aldehyde, and an amine. nih.govtandfonline.com The reaction proceeds through the formation of an enamine from the ketone and the catalyst, which then attacks an imine generated in situ from the aldehyde and amine. libretexts.orgru.nl The introduction of a methyl group at the 3-position of the proline catalyst has been shown to enhance its solubility in organic solvents and, in some cases, lead to higher diastereoselectivity and enantioselectivity with lower catalyst loadings compared to unsubstituted β-proline. acs.orgacs.org

Table 2: 3-Methyl-β-proline Catalyzed Mannich-Type Reaction of Ketones with Ethyl (4-methoxyphenylimino)acetate

| Ketone/Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (%, anti) |

| Cyclohexanone | 1.0 | CH2Cl2 | 0 | 93 | 98:2 | 96 |

| Propanal | 0.5 | CH2Cl2 | 0 | 95 | 96:4 | 98 |

| Acetone | 1.0 | CH2Cl2 | 0 | 92 | 95:5 | 94 |

Data adapted from a study on 3-methyl-β-proline, which shares a similar structural motif and catalytic behavior. acs.orgacs.org

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another area where this compound and its derivatives have shown significant catalytic activity. nih.govarkat-usa.org In these reactions, the catalyst forms an enamine with a ketone or aldehyde donor, which then adds to the Michael acceptor. researchgate.net Research on related substituted β-prolines, such as 3-decyl-β-proline, has demonstrated that modifying the substituent at the 3-position can influence the catalyst's properties, such as its performance in aqueous media. nih.govacs.org While direct data for this compound in Michael additions is less prevalent in the provided context, the principles of enamine catalysis and the influence of the 3-substituent strongly suggest its potential in this transformation. arkat-usa.orgnih.gov

Table 3: L-Proline Catalyzed Michael Addition of Ketones to trans-β-Nitrostyrene

| Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%, syn) |

| Cyclohexanone | 30 | EtOH | 48 | High | 95:5 | 97 |

| Acetone | 15 | DMSO | 24 | Good | - | 76 |

| 3-Pentanone | 10 | MeOH | - | High | Low | Low |

This table presents data for L-proline-catalyzed reactions to illustrate the general reactivity patterns. The performance of this compound may differ. mdpi.com

Design Principles for Enhanced Catalytic Activity and Stereoselectivity

The rational design of organocatalysts is a cornerstone of modern asymmetric synthesis. In the case of proline-based catalysts, specific structural modifications are undertaken to enhance their performance in terms of activity, stereoselectivity, and applicability in various reaction conditions. The introduction of a methyl group at the 3-position of the L-proline scaffold is a key design element aimed at overcoming some of the intrinsic limitations of the parent amino acid, particularly its poor solubility in common organic solvents.

Impact of Methyl Substitution on Catalyst Solubility and Efficiency in Organic Solvents

A significant challenge associated with the use of L-proline as an organocatalyst is its low solubility in many organic solvents. usm.edu This often necessitates high catalyst loadings (up to 30-50 mol%) or the use of polar aprotic solvents like DMSO, which can complicate product isolation and reaction scale-up. usm.eduresearchgate.net To address this limitation, researchers have focused on creating analogues of L-proline with improved solubility profiles.

The introduction of a methyl group onto the pyrrolidine (B122466) ring, creating this compound, is a strategic modification designed to increase the lipophilicity of the catalyst. acs.orgnih.gov This increased lipophilicity translates to greater solubility in less polar organic solvents. acs.org This enhanced solubility is not merely a matter of convenience; it has a direct and positive impact on catalytic efficiency. A more soluble catalyst can achieve higher effective concentrations in the reaction medium, often leading to significantly improved results even with lower catalyst loadings. acs.org

Research has demonstrated the tangible benefits of this design principle. In asymmetric Mannich-type reactions, for instance, 3-methyl-β-proline was found to be substantially more soluble in nonpolar organic solvents compared to the unsubstituted β-proline. acs.org This improved solubility allowed for greater flexibility during reaction optimization and culminated in a highly anti-diastereoselective and enantioselective process that required low catalyst loading. acs.org In one study, when unsubstituted β-proline was used, its poor solubility led to a low chemical yield of 25%; in contrast, the methyl-substituted version proved much more effective under similar conditions. acs.org The substitution not only improves solubility but can also alter the catalyst's conformation, potentially creating a more favorable transition state for the desired stereochemical outcome. acs.org

| Catalyst Feature | L-Proline | This compound Analogue | Benefit of Methyl Substitution |

| Solubility | Low solubility in many organic solvent systems. usm.edu | Improved solubility in nonpolar organic solvents. usm.eduacs.org | Enhanced catalyst availability in the reaction medium. |

| Catalyst Loading | Often requires high catalyst loading (e.g., 50 mol% in CH₂Cl₂ for some Aldol reactions). usm.edu | Effective at low catalyst loadings (e.g., 0.5-1.0 mol% for Mannich-type reactions). acs.org | Increased efficiency and cost-effectiveness. |

| Reaction Yield | Can suffer from low yields due to poor solubility. usm.eduacs.org | Leads to good product yields. usm.eduacs.org | More efficient conversion of starting materials to product. |

| Stereoselectivity | Can provide moderate to good stereoselectivity. | Can lead to high diastereo- and enantioselectivities. acs.org | Enhanced control over the 3D structure of the product. |

Development of this compound-Based Chiral Scaffolds and Ionic Liquids as Catalysts

Building on the foundational structure of proline and its derivatives, chemists have developed more complex chiral scaffolds and have integrated these chiral units into ionic liquids to create novel catalytic systems. The pyrrolidine ring of proline provides a rigid and stereochemically defined framework, making it an excellent starting point for the synthesis of more elaborate catalysts. researchgate.netresearchgate.net

The same principles apply to this compound. Its chiral structure serves as a valuable scaffold for creating functionalized heterocyclic compounds. For example, the synthesis of 3-substituted β-prolines, including those with methyl groups, has been a key area of research. acs.org These synthetic routes demonstrate that the core structure can be systematically modified to produce derivatives with tailored properties. acs.orgnih.gov The substituent at the 3-position is considered capable of altering the reactive conformation of the pyrrolidine ring and the spatial arrangement of the crucial carboxylic acid group, thereby influencing the stereochemical course of the catalyzed reaction. acs.org

A particularly innovative approach has been the development of Chiral Ionic Liquids (CILs), where the chiral moiety is incorporated as either the cation or the anion of the ionic liquid. mdpi.comresearchgate.net While much of the initial work has focused on L-proline, the methodology is directly applicable to its derivatives. mdpi.comresearchgate.net These L-proline-based CILs have been successfully used as efficient and reusable catalysts in asymmetric reactions, such as the Michael addition and aldol reactions. researchgate.netmdpi.com The ionic liquid framework serves to immobilize the catalyst, which can simplify product separation and allow for the recycling and reuse of the catalytic system—a key principle of green chemistry. researchgate.netrsc.orgjapsonline.com The development of CILs based on the this compound scaffold is a logical next step, combining the enhanced solubility and stereocontrol of the methyl-substituted ring with the recyclability and unique solvent properties of ionic liquids.

Biochemical Pathways and Enzymatic Transformations Involving 3 Methyl L Proline

Biosynthesis of 3-Methyl-L-proline and Related Methylated Prolines in Biological Systems

The biosynthesis of methylated proline derivatives, such as this compound and 4-methyl-proline, is a fascinating area of natural product biochemistry. These non-proteinogenic amino acids are incorporated into various bioactive peptides, often enhancing their stability and biological activity.

The biosynthesis of methylated prolines frequently begins with common amino acid precursors. For instance, the pathway to (2S,4R)-4-methyl-proline (4-MePro) in the biosynthesis of griselimycins initiates with L-leucine. rsc.orgnih.gov This transformation is a multi-step enzymatic process.

A key initial step is the hydroxylation of L-leucine at the C-5 position, a reaction catalyzed by a Fe(II)/α-ketoglutarate-dependent hydroxylase. rsc.orgnih.gov In the biosynthesis of griselimycin (B1672148), the enzyme GriE, a member of the 2OG-Fe(II) oxygenase superfamily, carries out this stereospecific hydroxylation. rsc.orgnih.gov Similarly, in the biosynthesis of nostopeptolide and echinocandins, the enzymes LdoA and EcdK, respectively, perform this initial hydroxylation of L-leucine, albeit with different stereochemical outcomes. rsc.orgresearchgate.net

Following hydroxylation, the intermediate undergoes oxidation to form 4-methylglutamate-5-semialdehyde. rsc.orgnih.gov In the griselimycin pathway, this is mediated by the zinc-dependent dehydrogenase GriF. rsc.orgnih.gov This aldehyde then spontaneously cyclizes to form 3-methyl-Δ¹-pyrroline-5-carboxylic acid. rsc.orgnih.gov The final step is the reduction of this cyclic intermediate to yield 4-MePro. rsc.orgnih.gov This reduction can be catalyzed by enzymes like GriH or the terminal enzyme of bacterial proline biosynthesis, ProC. rsc.orgnih.gov

The biosynthesis of (3S)-methyl-l-proline has also been characterized, where the final reduction step is catalyzed by Δ1-pyrroline-5-carboxylate reductases (P5CRs), which are also involved in primary L-proline metabolism. researchgate.net This highlights a potential intersection between primary and secondary metabolic pathways. researchgate.net

| Enzyme | Function | Pathway | Precursor | Product |

|---|---|---|---|---|

| GriE | Hydroxylation | Griselimycin | L-leucine | 5-hydroxyleucine |

| LdoA | Hydroxylation | Nostopeptolide | L-leucine | (2S,4S)-5-hydroxyleucine |

| EcdK | Hydroxylation | Echinocandin | L-leucine | (2S,4R)-5-hydroxyleucine |

| GriF | Oxidation | Griselimycin | 5-hydroxyleucine | 4-methylglutamate-5-semialdehyde |

| GriH/ProC | Reduction | Griselimycin | 3-methyl-Δ¹-pyrroline-5-carboxylic acid | (2S,4R)-4-MePro |

| P5CRs | Reduction | Destruxins/Isaridins | - | (3S)-methyl-l-proline |

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the synthesis of a wide array of peptide natural products. frontiersin.orgnih.gov These enzymatic assembly lines are capable of incorporating both proteinogenic and non-proteinogenic amino acids, such as this compound, into peptide chains. frontiersin.orgnih.gov

Each module of an NRPS is typically responsible for the incorporation of a single amino acid and is comprised of several domains. nih.govnih.gov The adenylation (A) domain selects and activates the specific amino acid substrate as an aminoacyl-adenylate. nih.govnih.gov The activated amino acid is then transferred to the phosphopantetheinyl arm of a peptidyl carrier protein (PCP) domain. nih.govnih.gov The condensation (C) domain then catalyzes peptide bond formation between the aminoacyl-S-PCP of its own module and the growing peptide chain attached to the PCP domain of the preceding module. nih.govgoogle.com

In the biosynthesis of griselimycins, three NRPSs (GrsA, GrsB1, and another) are involved in constructing the decapeptide backbone. rsc.org The A-domains of these NRPS modules exhibit specificity for their respective amino acid substrates, including the modified proline residues. rsc.org Similarly, the biosynthesis of nostopeptolides involves a hybrid NRPS/PKS (polyketide synthase) system. pnas.orgpnas.org The selectivity of the A-domain is a critical factor in determining which methylated proline isomer is incorporated into the final natural product. asm.orgnih.gov

The incorporation of methylated prolines like this compound and 4-methyl-proline has a significant impact on the properties of natural products.

Griselimycins: These are depsidecapeptides with potent anti-tuberculosis activity. rsc.orgnih.govresearchgate.net They can contain up to three (2S,4R)-4-methyl-proline residues. rsc.orgnih.gov The presence of a 4-MePro unit is crucial as it can block oxidative degradation and enhance the metabolic stability of the molecule in animal models. rsc.orgnih.gov The biosynthetic gene cluster for griselimycin includes the sub-operon responsible for the formation of 4-MePro. rsc.orgnih.gov

Nostopeptolides: These are cyclic nonapeptides produced by cyanobacteria of the genus Nostoc. pnas.orgpnas.org The biosynthesis of nostopeptolide involves a hybrid NRPS/PKS complex and includes enzymes for the synthesis of the (2S, 4S)-4-methylproline moiety. pnas.orgpnas.org Nostopeptolides have been shown to play a role in the cellular differentiation of the producing organism. pnas.org

| Natural Product | Producing Organism | Methylated Proline Moiety | Biological Significance |

|---|---|---|---|

| Griselimycins | Streptomyces spp. | (2S,4R)-4-methyl-proline | Anti-tuberculosis activity, increased metabolic stability. rsc.orgnih.gov |

| Nostopeptolides | Nostoc spp. | (2S,4S)-4-methylproline | Governs cellular differentiation. pnas.org |

Nonribosomal Peptide Synthetase (NRPS) Systems and Incorporation into Bioactive Peptides

Substrate Recognition and Regioselectivity by Proline Hydroxylases

Proline hydroxylases are a class of enzymes that catalyze the hydroxylation of proline residues. Their ability to recognize and modify substituted prolines like this compound is of significant interest for biocatalysis and the generation of novel amino acid building blocks.

Proline hydroxylases often belong to the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases. wikipedia.orgnih.govresearchgate.net These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to hydroxylate their primary substrate. wikipedia.orgnih.gov The reaction mechanism involves the generation of a highly reactive Fe(IV)=O species which then hydroxylates the proline ring. wikipedia.orgcapes.gov.br

Studies have shown that some proline hydroxylases can accept methylated proline derivatives as substrates. For example, the hydroxylation of trans-3-methyl-L-proline has been demonstrated using different proline hydroxylases. beilstein-journals.orgtandfonline.com The promiscuity of these enzymes allows for the functionalization of already modified proline rings, leading to the synthesis of novel hydroxy-methyl-proline derivatives. nih.gov For instance, a pipecolic acid 3-hydroxylase, GetF, has been reported to exhibit promiscuous activity towards 4-methyl-L-proline, hydroxylating it. nih.gov

The enzymatic hydroxylation of substituted prolines is often highly regio- and stereoselective. tandfonline.com This precision is a hallmark of enzymatic catalysis and is crucial for producing specific isomers of hydroxylated products.

The hydroxylation of trans-3-methyl-L-proline with certain proline hydroxylases can lead to the formation of (3R)-3-hydroxy-3-methyl-L-proline with high stereoselectivity. beilstein-journals.org The inherent stereospecificity of the enzyme dictates the configuration of the newly introduced hydroxyl group. The ability of these enzymes to control the stereochemical outcome of the reaction is a significant advantage over traditional chemical synthesis methods.

Hydroxylation of this compound by α-Ketoglutarate Dependent Dioxygenases

Implications of Methylated Proline Analogs in Biochemical Processes

The introduction of a methyl group to the proline ring creates a class of molecules known as methylated proline analogs. These analogs, including this compound, have significant implications in various biochemical processes. The methylation can alter the conformational properties of the proline ring, influence protein structure and stability, and affect interactions with enzymes. mdpi.com These unique characteristics make methylated prolines valuable tools in biochemical research, drug design, and biotechnology.

Research Findings on Enzymatic Transformations

Methylated proline analogs are both products and substrates in a variety of enzymatic transformations. Research has identified specific biosynthetic and catabolic pathways involving these compounds. For instance, the biosynthesis of (2S,4R)-4-methyl-proline (4-MePro), a component of the anti-tuberculosis natural product griselimycin, begins with L-leucine. rsc.orgnih.gov This transformation is catalyzed by a sequence of enzymes, including a hydroxylase and a dehydrogenase, leading to an intermediate that cyclizes and is subsequently reduced to form 4-MePro. rsc.orgnih.gov

In another example of enzymatic transformation, proline hydroxylases, which are α-ketoglutarate dependent oxygenases, have been shown to act on methylated proline substrates. researchgate.netbeilstein-journals.org Studies on the hydroxylation of trans-3-methyl-L-proline using cis-3-proline hydroxylase and cis-4-proline hydroxylase revealed the formation of (3R)-3-hydroxy-3-methyl-L-proline. beilstein-journals.org Notably, the cis-4-proline hydroxylase exhibited a complete shift in regioselectivity from its usual C-4 target to C-3 when presented with trans-3-methyl-L-proline, demonstrating the significant influence of the methyl group on enzyme activity. beilstein-journals.org

A catabolic pathway for proline betaine (B1666868) also involves a methylated proline intermediate. The pathway includes the demethylation of L-proline betaine to N-methyl-L-proline, which is then further demethylated by a flavin-dependent enzyme to yield L-proline. asm.org

| Enzyme/System | Substrate | Product | Biochemical Context | Source |

|---|---|---|---|---|

| GriE (2OG-Fe(II) oxygenase) & GriF (dehydrogenase) | L-Leucine | (2S,4R)-4-Methyl-proline (via intermediates) | Biosynthesis of Griselimycins | rsc.orgnih.gov |

| cis-4-Proline Hydroxylase (cis-P4H) | trans-3-Methyl-L-proline | (3R)-3-Hydroxy-3-methyl-L-proline | Enzymatic hydroxylation of a tertiary carbon | researchgate.netbeilstein-journals.org |

| cis-3-Proline Hydroxylase II (cis-P3H_II) | trans-3-Methyl-L-proline | (3R)-3-Hydroxy-3-methyl-L-proline | Enzymatic hydroxylation | researchgate.netbeilstein-journals.org |

| HpbA (flavin-dependent enzyme) | N-methyl-L-proline | L-proline | Catabolism of proline betaine | asm.org |

Impact on Protein Structure and Function

The unique cyclic structure of proline imparts significant conformational rigidity within a polypeptide chain. wikipedia.orgwou.edu The addition of a methyl group further constrains this structure. A cis-3-methyl substituent, for example, stabilizes the Cγ-endo puckering of the pyrrolidine (B122466) ring and sterically restricts the peptide backbone's ψ (psi) dihedral angle. mdpi.com This increased rigidity can have profound effects on the secondary and tertiary structure of proteins.

The incorporation of methylated proline analogs into proteins can be used to engineer their biophysical properties. In a study involving recombinant insulin (B600854), the replacement of the ProB28 residue with 4-methylproline was shown to accelerate the dissociation of the insulin hexamer, a key step for its biological action, without compromising its stability. acs.org This demonstrates how a subtle modification like methylation can be used to fine-tune the therapeutically relevant characteristics of protein drugs. acs.org

Role as Enzyme Inhibitors and Bioactive Components

Proline analogs, including methylated derivatives, are widely used in drug design to develop enzyme inhibitors. A prominent example is captopril (B1668294) (2-D-methyl-3-mercaptopropanoyl-L-proline), a potent inhibitor of the Angiotensin-Converting Enzyme (ACE) used in the treatment of hypertension. nih.gov The design of such inhibitors often leverages the unique structural features of proline derivatives to achieve high affinity and selectivity for the target enzyme. smolecule.com

Furthermore, methylated prolines are integral components of various natural products with significant biological activity. The griselimycins, which contain up to three (2S,4R)-4-methyl-proline residues, exhibit powerful anti-tuberculosis activity by targeting the DNA polymerase sliding clamp, DnaN. nih.gov The presence of a 4-methyl-proline residue in these peptides also confers metabolic stability by blocking oxidative degradation. rsc.orgnih.gov In another context, the inhibition of actinomycin (B1170597) biosynthesis has been observed in cultures treated with 3-methyl-DL-proline. asm.org

| Methylated Proline Analog | Biochemical Implication | Observed Effect | Source |

|---|---|---|---|

| cis-3-Methyl-L-proline | Conformational Restriction | Stabilizes Cγ-endo puckering and restricts the ψ angle in peptides. | mdpi.com |

| 4R/4S-Methylproline | Protein Engineering | Incorporation at ProB28 in insulin speeds hexamer dissociation. | acs.org |

| (2S,4R)-4-Methyl-proline | Natural Product Component | Key structural unit of griselimycins, conferring anti-tuberculosis activity and metabolic stability. | rsc.orgnih.gov |

| 2-D-Methyl-3-mercaptopropanoyl-L-proline (Captopril) | Enzyme Inhibition | Inhibits Angiotensin-Converting Enzyme (ACE). | nih.gov |

| 3-Methyl-DL-proline | Biosynthesis Inhibition | Inhibits the production of actinomycin in S. antibioticus. | asm.org |

Incorporation of 3 Methyl L Proline into Peptidomimetics and Controlled Peptide Architectures

Design Principles for Peptidomimetics Featuring 3-Methyl-L-proline

The design of peptidomimetics incorporating this compound is centered on leveraging its inherent conformational constraints to sculpt the peptide backbone into desired three-dimensional arrangements. These constraints are fundamental to enhancing receptor affinity, selectivity, and metabolic stability.

Conformational Restriction and Backbone Modifications

Proline itself is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle phi (φ) to approximately -65°. nih.govupc.edu This inherent rigidity is a key reason for its frequent occurrence in turns and loops of protein structures. nih.gov The introduction of a methyl group at the C3 position of the proline ring, creating this compound, further amplifies this conformational restriction.

The presence of the methyl group can also influence the cis-trans isomerization of the preceding peptide bond. However, studies have shown that 3-methyl substituents only marginally affect the proportion of cis and trans isomers compared to other peptides. nih.govmdpi.com This allows for the targeted use of this compound to control local backbone conformation without drastically altering the global isomeric preference of the peptide bond.

| Feature | Effect of Proline | Effect of this compound |

| Backbone Dihedral Angle (φ) | Restricted to ~ -65° nih.govupc.edu | Further restricted due to the methyl group |

| Pyrrolidine (B122466) Ring Pucker | Exists in equilibrium between Cγ-endo and Cγ-exo | Stabilized in specific pucker conformations by the methyl group's stereochemistry nih.govmdpi.com |

| Backbone Dihedral Angle (ψ) | Influenced by ring pucker | Strongly restricted by cis-3-methyl substitution nih.govmdpi.com |

| cis/trans Isomerization | Significant population of both isomers | Marginally affected by 3-methyl substitution nih.govmdpi.com |

Influence on Peptide Secondary Structures, including β-turns and α-helices

The conformational rigidity imparted by this compound makes it a powerful tool for inducing and stabilizing specific secondary structures within peptides, most notably β-turns and, to a lesser extent, influencing helical structures.

β-Turns: β-turns are crucial recognition motifs in many biological processes. mdpi.com The incorporation of proline analogues is a well-established strategy for stabilizing these structures. mdpi.com Specifically, the use of cis-3-substituted prolines, including this compound, in combination with other modifications like N-methylation, has been shown to effectively stabilize type II' β-turns in aqueous environments. mdpi.com This stabilization allows for the retention of side-chain functionalities at key positions within the turn, which is critical for receptor interaction. mdpi.com

α-Helices and Polyproline Helices: While proline is often considered a "helix breaker" due to its inability to act as a hydrogen bond donor and the steric constraints it imposes, proline-rich sequences can form unique helical structures known as polyproline I (PPI) and polyproline II (PPII) helices. nih.govmdpi.comcalvin.edu The introduction of a 3-methyl group can modulate the stability of these helical conformations. Although proline itself can disrupt α-helices, certain proline analogues have been shown to act as helical inducers. mdpi.com The constrained nature of this compound can help to pre-organize the peptide backbone, potentially favoring the initiation or propagation of helical structures in specific contexts. pnas.org For instance, proline analogues can be accommodated within helical backbones, particularly in structures with a hydrogen-bonding pattern of i → i + 3, similar to a 3₁₀-helix. mdpi.comuminho.pt

Methodologies for Incorporating Non-Canonical Amino Acids into Peptides

The synthesis of peptides containing non-canonical amino acids like this compound requires specialized chemical strategies. Solid-phase peptide synthesis is the most common and efficient method for this purpose.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone for creating peptides with unnatural amino acids. researchgate.netcsic.es The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com For the incorporation of this compound, a suitably protected derivative, such as Fmoc-3-Methyl-L-proline-OH, is used.

The general cycle of SPPS involves:

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide. peptide.com

Coupling: Activation of the carboxyl group of the incoming protected amino acid (e.g., Fmoc-3-Methyl-L-proline-OH) and its reaction with the free N-terminus of the resin-bound peptide. peptide.com

Washing: Removal of excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed. peptide.com A technique known as "proline editing" offers an alternative approach where a readily available hydroxyproline (B1673980) residue is incorporated during SPPS and subsequently chemically modified on the solid support to generate the desired substituted proline, such as this compound. nih.gov

Impact on Protease Stability and Protein Folding Dynamics

A primary motivation for incorporating non-canonical amino acids into peptides is to enhance their resistance to enzymatic degradation. nih.gov The tertiary amide bond formed by proline residues is already less susceptible to cleavage by many proteases compared to standard peptide bonds. The addition of a methyl group at the 3-position of the proline ring can further sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide. rsc.orgresearchgate.net This enhanced stability is a critical factor in improving the pharmacokinetic profile of peptide-based drugs.

Structure-Activity Relationship Studies in Peptidomimetic Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of potent and selective peptidomimetics. upc.eduoup.com By systematically replacing natural amino acids with analogues like this compound, researchers can probe the conformational requirements for biological activity. mdpi.com

The incorporation of this compound allows for the investigation of how restricting the peptide backbone in a specific region affects receptor binding and signal transduction. For example, if a peptidomimetic containing this compound exhibits enhanced activity, it suggests that the induced conformation is close to the bioactive conformation of the native peptide. upc.edu This information is invaluable for designing subsequent generations of peptidomimetics with improved properties.

Future Directions and Emerging Research Avenues for 3 Methyl L Proline

Advancements in Asymmetric Synthesis of Complex 3-Methyl-L-Proline Analogs

While the synthesis of this compound itself is established, the next frontier lies in creating more complex analogs with multiple stereocenters and functionalities. Research is moving beyond simple derivatives to construct sterically demanding structures, such as those with all-carbon quaternary stereocenters. acs.org A significant challenge has been the development of general methods for synthesizing various 3-substituted-β-prolines. acs.org

One reported approach involves an asymmetric phase-transfer-catalyzed alkylation of a cyanopropanoate to establish the critical all-carbon stereocenter. nih.gov This method has been successfully applied to the synthesis of enantiomerically pure 3-methyl-β-proline, a close structural relative of this compound. acs.orgnih.gov Such synthetic routes are crucial as they provide access to novel proline derivatives that can serve as unique chiral catalysts or as building blocks for peptidomimetics and pharmaceuticals. mdpi.com The substituent at the 3-position can alter the conformation of the pyrrolidine (B122466) ring and the spatial arrangement of the carboxyl group, potentially leading to unique stereochemical outcomes in catalyzed reactions. acs.org

Future efforts will likely focus on diversifying these synthetic strategies to allow for the introduction of a wider range of functional groups at the 3-position and elsewhere on the pyrrolidine ring, enabling fine-tuning of the molecule's properties for specific applications.

| Synthetic Strategy Example | Target Analog | Key Step | Significance |

| Asymmetric Phase-Transfer Catalysis | Enantiomerically pure 3-methyl-β-proline | Alkylation of a cyanopropanoate | Establishes an all-carbon quaternary stereocenter. acs.orgnih.gov |

| Reductive Radical Cyclization | 3-substituted prolines | Radical cyclization | Allows for further functionalization of the proline ring. mdpi.com |

Computational Design and Predictive Modeling of Novel this compound-Based Catalysts

Computational chemistry has become an indispensable tool for accelerating catalyst design. researchgate.net By modeling reaction transition states, researchers can predict how structural modifications to a catalyst will influence reaction outcomes, such as yield, diastereoselectivity, and enantioselectivity. ibs.re.krnih.gov This predictive power bypasses laborious and time-consuming trial-and-error experimentation.

For proline-based catalysts, Density Functional Theory (DFT) calculations have been used to investigate the mechanisms of aldol (B89426) and Mannich reactions. researchgate.netnih.gov These studies revealed that hydrogen bonding and the specific geometry of the transition state are critical for determining stereoselectivity. nih.govclockss.org A landmark example of computational design involved the (S)-proline-catalyzed Mannich reaction, which typically yields syn-amino aldehydes. ibs.re.kr Through transition-state calculations, researchers designed a modified catalyst, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, which was predicted to reverse the selectivity to favor the anti stereoisomer. ibs.re.kr Subsequent experiments confirmed the computational predictions with remarkable accuracy. ibs.re.kr

Future research will apply these computational-experimental feedback loops to this compound scaffolds. By modeling the effects of the 3-methyl group on the transition states of various organic reactions, scientists can design novel, highly efficient, and selective organocatalysts for asymmetric synthesis. researchgate.net This approach allows for the rational design of catalysts with tailored properties, such as enhanced solubility in organic solvents and lower catalyst loadings. acs.org

| Research Area | Computational Method | Application | Predicted Outcome |

| Mannich Reaction | Transition-State Calculations (HF/6-31G*) | Redesign of (S)-proline catalyst to control diastereoselectivity. | Reversal from syn to anti product selectivity. ibs.re.kr |

| Aldol Reaction | Density Functional Theory (DFT) | Analysis of transition state structures to understand stereoselectivity. | Elucidation of key structural factors for designing new catalysts. nih.gov |

| Wieland-Miescher Ketone Synthesis | Density Functional Theory (DFT) | Prediction of catalytic efficiency for designed L-proline derivatives. | Good agreement between calculated predictions and experimental results. researchgate.net |

Exploration of New Enzymatic Pathways for Selective Derivatization

Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity and efficiency under mild conditions. nih.govresearchgate.net Proline hydroxylases, a class of Fe(II)/2-oxoglutarate-dependent enzymes, are particularly relevant as they can catalyze the regio- and stereoselective hydroxylation of L-proline and its analogs. researchgate.netchemrxiv.org

Research has shown that these enzymes are not strictly limited to their native substrates. For instance, trans-3-methyl-L-proline has been identified as a substrate for certain proline hydroxylases, leading to the production of tertiary alcohol products—a challenging transformation in classical organic chemistry. researchgate.net Studies have demonstrated that different proline hydroxylases can selectively produce various isomers, such as cis-3-, cis-4-, trans-3-, and trans-4-hydroxy-L-proline. chemrxiv.org This enzymatic toolbox can be applied to this compound to generate a library of novel, selectively hydroxylated derivatives.

Emerging research focuses on genome mining and enzyme engineering to discover new proline hydroxylases with altered substrate specificities or to tailor existing ones for desired transformations. nih.govchemrxiv.org For example, while native pipecolic acid hydroxylases show poor activity on L-proline, enzyme evolution techniques could potentially broaden their substrate scope. chemrxiv.org Future work will likely involve creating multi-enzyme cascades to produce complex this compound derivatives from simple precursors in one-pot syntheses. frontiersin.orgresearchgate.net

| Enzyme Class | Substrate Example | Transformation | Significance |

| Proline Hydroxylases (PHs) | trans-3-methyl-L-proline | C-H Hydroxylation | Creates a tertiary alcohol, a difficult transformation via chemical synthesis. researchgate.net |

| Proline Hydroxylases (PHs) | (2S)-2-methyl-L-proline | Single Hydroxylation | Demonstrates promiscuous activity on ring-substituted proline analogs. researchgate.net |

| Ectoine Hydroxylase | 2-methyl-L-proline | Hydroxylation | Expands the range of known enzymes capable of modifying proline derivatives. researchgate.net |

Interdisciplinary Applications in Advanced Materials and Chemical Biology

The rigid, cyclic structure of this compound makes it an attractive component for applications at the intersection of chemistry, biology, and materials science. The conformational constraints imposed by the pyrrolidine ring are critical for stabilizing specific secondary structures in peptides, such as β-turns and polyproline II (PPII) helices. mdpi.comacs.org

In materials science, oligopeptides rich in proline are used as rigid scaffolds. acs.org By incorporating this compound into peptide sequences, researchers can create minimalistic artificial enzymes. For example, polyproline scaffolds containing a strategically placed catalytic dyad or triad (B1167595) have been designed to mimic the activity of natural enzymes like proteases. acs.org The stability of the polyproline helix ensures the precise spatial arrangement of the catalytic residues, which is crucial for efficient catalysis. acs.org

In chemical biology, this compound and its derivatives can be incorporated into peptides to study protein folding, structure, and function. mdpi.com The methyl group acts as a minimal but informative probe, influencing the local conformation and the cis/trans isomerization of the peptidyl-prolyl bond. mdpi.com Furthermore, proline analogs are being explored in drug design to develop enzyme inhibitors and receptor agonists. frontiersin.org The development of complex this compound analogs could lead to new bioactive peptides with enhanced stability and novel therapeutic properties.

| Field | Application | Role of this compound |

| Materials Science | Artificial Enzymes | Provides a rigid scaffold (polyproline helix) to support catalytic residues. acs.org |

| Chemical Biology | Peptide Structure Mimics | Stabilizes secondary structures like β-turns due to conformational restriction. mdpi.com |

| Drug Discovery | Bioactive Peptides | Serves as a building block for enzyme inhibitors and receptor agonists with potentially enhanced stability. frontiersin.org |

常见问题

Q. How to ensure reproducibility in reporting synthetic yields of this compound?

- Methodological Answer :

- Detailed Documentation : Specify exact masses, solvent volumes, and reaction times (e.g., "stirred at 25°C for 48 h").

- Batch Variability : Disclose supplier and lot numbers for reagents (e.g., Sigma-Aldrich, Cat#12345).

- Negative Results : Publish failed attempts (e.g., racemization under basic conditions) to guide protocol refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。